
3-Bromo-2-fluorophenol
Overview
Description
3-Bromo-2-fluorophenol (CAS 156682-53-0) is a halogenated phenol derivative with the molecular formula C₆H₄BrFO and a molecular weight of 190.9978 g/mol . Its structure features a hydroxyl group (-OH), a bromine atom at the 3-position, and a fluorine atom at the 2-position on the benzene ring. Key physical properties include:
- Density: 1.764 g/cm³
- Boiling Point: 207.4°C at 760 mmHg
- Flash Point: 79.2°C
- Vapor Pressure: 0.157 mmHg at 25°C .
This compound is widely used in organic synthesis, particularly in cross-coupling reactions and as a precursor for ligands in medicinal chemistry. For example, it undergoes Suzuki-Miyaura coupling with bis(pinacolato)diboron to generate intermediates for drug discovery , and it is employed in reductive amination to form VHL ligands .
Preparation Methods
Multi-Step Synthesis via Trifluoronitrobenzene Intermediate
The most well-documented industrial method for synthesizing 3-bromo-2-fluorophenol involves a five-step sequence starting from 2,3,4-trifluoronitrobenzene. This approach, patented by CN100564339C, achieves high regioselectivity and yields exceeding 60% overall .
Alkoxylation Reaction
The process begins with the substitution of a fluorine atom in 2,3,4-trifluoronitrobenzene with an alkoxy group. Two variants are employed:
Method A : Reaction with metal alkoxides (e.g., sodium methoxide) in polar aprotic solvents at 60–80°C for 4–6 hours.
Method B : Base-mediated (e.g., KOH) nucleophilic substitution using C₁–C₇ alcohols under reflux conditions.
Both methods produce 2-fluoro-3-alkoxy-4-nitrophenyl derivatives, with Method A favoring shorter-chain alkyl groups (methyl, ethyl) for easier subsequent deprotection .
Reduction to Aniline Derivative
Catalytic hydrogenation (H₂/Pd-C, 40–60 psi) or chemical reduction (Fe/HCl) converts the nitro group to an amine. Key parameters:
Condition | Hydrogenation | Fe/HCl Reduction |
---|---|---|
Temperature (°C) | 25–40 | 60–80 |
Time (h) | 2–4 | 4–8 |
Yield (%) | 92–95 | 85–88 |
Hydrogenation is preferred for higher purity (>98% by HPLC) .
Bromination
Electrophilic bromination using Br₂ (1.1 eq) in acetic acid at 0–5°C introduces bromine at the para position to the alkoxy group. Alternatives like N-bromosuccinimide (NBS) in DMF yield comparable results but require longer reaction times (12 vs. 6 hours) .
Diazotization and Deamination
Treatment with NaNO₂/HCl (0–5°C) generates a diazonium salt, which undergoes thermal decomposition (80–100°C) in aqueous H₂SO₄ to eliminate the amine group. This step achieves >90% conversion with <2% isomer formation .
Dealkylation to Phenol
The alkoxy group is cleaved using 48% HBr in acetic acid (reflux, 8–12 hours), yielding this compound. Critical quality controls include:
Direct Bromination of 2-Fluorophenol
While less commonly industrialized, direct electrophilic bromination offers a single-step route under controlled conditions:
Reaction Conditions and Regioselectivity
Bromine (1 eq) is added to 2-fluorophenol in dichloromethane at −10°C, with FeCl₃ (5 mol%) as a catalyst. The fluorine atom’s meta-directing effect positions bromine at C3, though competing ortho/para products require careful separation:
Product | Yield (%) | Purity (%) |
---|---|---|
This compound | 55–60 | 92–95 |
4-Bromo-2-fluorophenol | 15–20 | 85–88 |
Dibrominated | 5–8 | – |
Challenges and Optimization
-
Temperature Control : Reactions above 0°C increase dibromination by 15–20%.
-
Solvent Effects : Polar solvents (acetic acid) improve regioselectivity but reduce yields to 40–45%.
-
Catalyst Screening : ZnCl₂ increases para-bromination (30–35%), while AlCl₃ promotes decomposition .
Industrial Production Considerations
Scalability and Cost Efficiency
The patent route’s multi-step process incurs higher capital costs but benefits from:
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Raw Material Costs : 2,3,4-Trifluoronitrobenzene ($120/kg) vs. 2-fluorophenol ($85/kg)
-
Yield per Batch : 60% (patent) vs. 55% (direct bromination)
-
Waste Streams : 25% lower halogenated byproducts in the patent method .
Purity and Yield Comparisons
Metric | Patent Method | Direct Bromination |
---|---|---|
Overall Yield (%) | 60–65 | 55–60 |
Purity (%) | >99 | 92–95 |
Isomer Contamination | <0.5% | 5–8% |
Production Scale | Multi-ton | Lab-scale |
Emerging Methodologies
Catalytic Bromination Techniques
Recent advances employ Pd-catalyzed C–H activation for directed bromination:
Protocol :
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Substrate: 2-fluorophenol (1 eq)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Bromide Source: NBS (1.2 eq)
-
Solvent: DMF, 80°C, 24 hours
-
Yield: 70–75% (HPLC)
This method reduces isomer formation to <1% but remains cost-prohibitive for industrial adoption .
Green Chemistry Approaches
Microwave-assisted bromination in ionic liquids ([BMIM][Br₃]) achieves 80% conversion in 15 minutes, though product isolation challenges persist.
Comparative Analysis of Synthesis Routes
Parameter | Patent Route | Direct Bromination | Catalytic C–H Activation |
---|---|---|---|
Steps | 5 | 1 | 1 |
Total Time (h) | 48–72 | 6–8 | 24 |
Regioselectivity | >99% | 85–90% | >99% |
Cost per kg ($) | 220–250 | 180–200 | 500–600 |
Environmental Impact | Moderate | High | Low |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2-fluorophenol can undergo nucleophilic aromatic substitution reactions, where the bromine or fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases are commonly used in substitution reactions involving this compound.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted phenols and ethers.
Oxidation Products: Oxidation reactions can yield quinones and other oxidized derivatives.
Scientific Research Applications
The structure of 3-Bromo-2-fluorophenol features a bromine atom at the meta position and a fluorine atom at the ortho position relative to the hydroxyl group on the benzene ring, contributing to its unique reactivity profile.
Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique halogenation pattern allows for selective reactivity in various chemical reactions:
- Nucleophilic Aromatic Substitution : The compound can undergo substitution reactions where bromine or fluorine is replaced by other nucleophiles, facilitating the formation of diverse substituted phenols and ethers.
- Oxidation Reactions : It can participate in oxidation reactions yielding quinones and other derivatives, which are important in synthetic organic chemistry .
Pharmaceutical Applications
In the pharmaceutical industry, this compound is utilized in the development of drugs due to its ability to modify biological activity through structural variations. It has been implicated in:
- Antimicrobial Agents : Compounds derived from this compound exhibit antimicrobial properties, making them potential candidates for new antibiotics.
- Anti-inflammatory Drugs : Research indicates its role as a precursor in synthesizing anti-inflammatory agents .
Agrochemical Applications
The compound is also significant in agrochemicals, particularly as a building block for herbicides and pesticides. Its halogenated structure enhances biological activity against pests while maintaining selectivity towards target organisms .
Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of novel antimicrobial compounds using this compound as a starting material. The resulting derivatives showed enhanced activity against resistant bacterial strains, highlighting the compound's utility in pharmaceutical research.
Case Study 2: Development of Herbicides
Research focused on modifying the structure of this compound to create effective herbicides. The modified compounds exhibited improved efficacy and reduced environmental impact compared to existing herbicides, showcasing its potential in sustainable agriculture practices .
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: 3-Bromo-2-fluorophenol can act as an inhibitor of certain enzymes by binding to their active sites.
Receptor Binding: The compound can also interact with specific receptors in biological systems, modulating their function and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structural Isomers
The positional arrangement of bromine and fluorine on the phenol ring significantly influences physical properties and reactivity. Below is a comparison with key isomers:
Table 1: Structural Isomers of Bromo-Fluorophenols
Key Observations:
Physical Properties: All isomers share the same molecular weight but differ in melting/boiling points due to substituent positioning. The trihalogenated derivative (3-Bromo-5-chloro-2-fluorophenol) has a higher molecular weight (225.443 g/mol) and likely higher boiling point due to increased halogen interactions .
Reactivity: this compound is highly reactive in cross-coupling reactions (e.g., with thiazoles to form intermediates like 52 ). The ortho-fluorine may direct electrophilic substitutions to specific positions. 3-Bromo-4-fluorophenol (meta-fluorine) shows reduced steric effects, making it more suitable for polymerization reactions . 5-Bromo-2-fluorophenol (para-bromine) may exhibit distinct regioselectivity in nucleophilic aromatic substitutions due to electronic effects .
Comparison with Halogenated Analogs
Table 2: Multi-Halogenated Phenols
Key Observations:
- Trifluoromethyl Substitution: Compounds like 2-Bromo-3-(trifluoromethyl)phenol exhibit increased hydrophobicity (XLogP3 = 3.1) compared to this compound, making them useful in pharmaceutical design for improved membrane permeability .
- Electronic Effects: The trifluoromethyl group strongly withdraws electrons, reducing the phenol's acidity compared to fluorine-substituted analogs .
Biological Activity
3-Bromo-2-fluorophenol is a halogenated phenolic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antimutagenic effects, supported by relevant studies and data.
Chemical Structure and Properties
Molecular Formula: C6H4BrF
Molecular Weight: 189.00 g/mol
CAS Number: 18401257
This compound features a bromine atom at the meta position and a fluorine atom at the ortho position relative to the hydroxyl group on the phenolic ring. This unique substitution pattern influences its chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study comparing various fluoroaryl compounds demonstrated that this compound showed effective inhibition against several bacterial strains, including Staphylococcus aureus.
Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µM) |
---|---|---|
This compound | 16 | 32 |
Control (DMSO) | - | - |
Gentamicin | 20 | 8 |
The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, although specific targets remain to be fully elucidated .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines. For instance, research focusing on its effects on breast cancer cells indicated a reduction in cell viability at concentrations as low as 10 µM.
Case Study: Breast Cancer Cell Line
In a controlled experiment:
- Cell Line Used: MCF-7 (breast cancer)
- Concentration Range: 0 - 100 µM
- Observation Period: 48 hours
Results:
- Significant decrease in cell viability at concentrations above 20 µM.
- Induction of apoptotic markers was confirmed through flow cytometry analysis.
Antimutagenic Activity
The antimutagenic potential of this compound has also been investigated using the Ames test, which assesses mutagenicity through bacterial reverse mutation. The compound demonstrated a capacity to reduce mutagenicity induced by known carcinogens such as benzo[a]pyrene.
Test Condition | Mutagenicity Reduction (%) |
---|---|
Pre-exposure with NaN3 | 75 |
Co-exposure with B[a]P | 60 |
These findings indicate that fluorinated phenolic compounds can enhance the DNA repair mechanisms, potentially lowering the risk of cancer development through mutagenic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. The presence of halogen atoms increases lipophilicity, enhancing membrane permeability and bioavailability. Studies indicate that variations in substitution patterns can lead to significant differences in biological efficacy.
Comparative Analysis with Similar Compounds
Compound | Antimicrobial Activity | Anticancer Activity | Antimutagenic Activity |
---|---|---|---|
This compound | High | Moderate | High |
2-Bromo-5-fluorophenol | Moderate | Low | Moderate |
Fluorinated Phenols | Variable | High | Variable |
This table illustrates how structural modifications can affect the biological profiles of similar compounds .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Bromo-2-fluorophenol, and how do reaction conditions influence regioselectivity?
- Methodology : The synthesis typically involves electrophilic aromatic substitution (EAS) or directed ortho-metalation strategies. For bromination, controlled conditions (e.g., Lewis acids like FeBr₃ or Br₂ in acetic acid) are critical to avoid over-bromination . Fluorination may employ Balz-Schiemann or halogen-exchange reactions. Evidence from analogous compounds (e.g., 3′-Bromo-2′-fluoroacetophenone) suggests that temperature (0–6°C storage post-synthesis) and solvent polarity significantly impact purity and yield .
Q. How can researchers distinguish this compound from its structural isomers using spectroscopic techniques?
- Methodology :
- NMR : Compare chemical shifts for aromatic protons. For example, para-fluorine in 3-Bromo-4-fluorophenol would show distinct splitting patterns versus ortho-fluorine in this compound.
- Mass Spectrometry : Isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) and fluorine (monoisotopic) aid differentiation .
- IR Spectroscopy : O–H stretching (~3200 cm⁻¹) and C–Br/C–F vibrations (500–700 cm⁻¹) provide structural clues .
Q. What purification methods are optimal for achieving >95% purity in this compound?
- Methodology : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures) are standard. Evidence from Kanto Reagents’ catalogs highlights >97.0% purity via high-performance liquid chromatography (HPLC) for bromo-fluorophenol analogs, with storage at 0–6°C to prevent degradation .
Advanced Research Questions
Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodology : The electron-withdrawing nature of Br and F directs reactivity in Suzuki-Miyaura couplings. Boronic acid partners (e.g., 4-Bromo-2-fluorophenylboronic acid) require Pd(PPh₃)₄ or SPhos ligands to enhance catalytic efficiency. Solvent choice (toluene/EtOH) and base (K₂CO₃) optimize coupling yields . Computational studies (DFT) can predict regioselectivity trends .
Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?
- Methodology :
- Data Reconciliation : Compare experimental NMR shifts with simulated spectra (Gaussian or ACD/Labs).
- Isotopic Labeling : Use deuterated solvents to confirm peak assignments.
- Collaborative Validation : Cross-reference with databases like NIST Chemistry WebBook or EPA DSSTox . For example, conflicting melting points in analogs (e.g., 2-Bromo-4-fluorophenol: mp 42°C vs. 47–49°C in derivatives) may stem from polymorphic forms or impurities .
Q. How can researchers design kinetic studies to evaluate the stability of this compound under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at timed intervals.
- Kinetic Modeling : Use Arrhenius equations to predict shelf life. Evidence from bromo-fluoroacetophenones suggests hydrolytic susceptibility at high pH due to electron-deficient aromatic rings .
Properties
IUPAC Name |
3-bromo-2-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZFCUMYQXLFOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156682-53-0 | |
Record name | 3-Bromo-2-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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